2-(4-chlorobenzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS No.: 895465-98-2
Cat. No.: VC7530297
Molecular Formula: C18H16ClN3O4S
Molecular Weight: 405.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895465-98-2 |
|---|---|
| Molecular Formula | C18H16ClN3O4S |
| Molecular Weight | 405.85 |
| IUPAC Name | 2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C18H16ClN3O4S/c1-11-3-4-12(2)15(9-11)17-21-22-18(26-17)20-16(23)10-27(24,25)14-7-5-13(19)6-8-14/h3-9H,10H2,1-2H3,(H,20,22,23) |
| Standard InChI Key | IJYQBOJUBFYFJU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three distinct domains:
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4-Chlorobenzenesulfonyl group: A sulfonamide derivative featuring a chlorine atom at the para position of the benzene ring, contributing to electron-withdrawing effects and influencing reactivity.
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1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity in drug design .
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Acetamide linker: Connects the sulfonamide and oxadiazole groups, enabling conformational flexibility and participation in hydrogen bonding.
The IUPAC name, 2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, reflects its substitution pattern and functional groups.
Spectroscopic Validation
Structural elucidation relies on techniques such as:
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Infrared (IR) spectroscopy: Peaks at 1640–1687 cm⁻¹ confirm the presence of C=O (acetamide) and S=O (sulfonyl) stretches .
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Nuclear Magnetic Resonance (NMR):
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Mass spectrometry: Molecular ion peaks at m/z 405.85 [M]⁺ align with the compound’s molecular weight.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity (Figure 1):
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Formation of 1,3,4-oxadiazole core: Cyclization of carbohydrazides with carbon disulfide under basic conditions .
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Sulfonylation: Introduction of the 4-chlorobenzenesulfonyl group via nucleophilic substitution.
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Acetamide coupling: Reaction of 2-bromoacetamide derivatives with the oxadiazole-thiol intermediate in polar aprotic solvents like DMF .
Key reaction conditions:
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Solvents: Ethanol for hydrazide formation; DMF for acetamide coupling .
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Catalysts: Lithium hydride (LiH) to deprotonate thiol groups .
Chemical Modifications
The compound undergoes reactions typical of sulfonamides and acetamides:
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Nucleophilic substitution: Replacement of the chlorine atom in the benzenesulfonyl group with amines or alkoxides.
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Hydrolysis: Cleavage of the acetamide linker under acidic or basic conditions to yield carboxylic acids.
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Oxidation: Conversion of sulfur in the sulfonyl group to sulfonic acids under strong oxidizing agents.
Comparative Analysis with Related Compounds
| Parameter | 2-(4-Chlorobenzenesulfonyl)-N-[5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]acetamide | N-[4-({[2-(2-Chlorobenzoyl)phenyl]amino}sulfonyl)phenyl]acetamide | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₄S | C₂₁H₁₈ClN₃O₄S | C₈H₈Cl₂O₂S |
| Molecular Weight | 405.85 g/mol | 428.9 g/mol | 239.12 g/mol |
| Key Functional Groups | Sulfonamide, acetamide, oxadiazole | Sulfonamide, benzamide | Sulfonyl chloride |
| Bioactivity | Anticancer, antibacterial | Antidiabetic | Synthetic intermediate |
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for structure-activity relationship (SAR) studies:
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Substitution at the 2,5-dimethylphenyl group: Enhances lipophilicity and blood-brain barrier penetration.
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Chlorine atom replacement: Fluorine or nitro groups improve target selectivity.
Formulation Challenges
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